molecular formula C20H19N3O5 B2792047 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060226-10-9

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

Cat. No.: B2792047
CAS No.: 1060226-10-9
M. Wt: 381.388
InChI Key: YZIAUKMYIPELIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide (CAS 1060226-10-9) is a synthetic organic compound with a molecular formula of C20H19N3O5 and a molecular weight of 381.4 g/mol . This complex molecule features a 1,3-benzodioxole moiety, a group often found in biologically active natural products and synthetic analogs, linked to a substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a tricyclic structure of significant interest in medicinal chemistry. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) group is particularly noteworthy. This structural motif is a common feature in chalcones and other compounds studied for their potent antibacterial properties, especially against multidrug-resistant strains like Staphylococcus aureus . Compounds containing this group are being actively investigated as viable alternatives in the search for new antibacterial agents, as they can interact with multiple bacterial cellular targets, potentially overcoming existing resistance mechanisms . The specific research value of this compound lies in its unique hybrid structure, which combines the 1,3-benzodioxole group with a tricyclic pyrimidinone system. Researchers can explore its potential as a scaffold for developing new antibacterial agents, investigating its mechanism of action, which may involve the inhibition of efflux pumps or other targets relevant to combating drug-resistant bacteria . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-11-4-7-17-21-12(2)18(20(25)23(17)9-11)22-19(24)13(3)28-14-5-6-15-16(8-14)27-10-26-15/h4-9,13H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIAUKMYIPELIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a synthetic organic molecule notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5}, with a molecular weight of approximately 381.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyrido[1,2-a]pyrimidin derivative, which may contribute to its biological activity.

Property Value
Molecular FormulaC20H19N3O5
Molecular Weight381.39 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps include the formation of the benzo[d][1,3]dioxole moiety followed by the attachment of the pyrido[1,2-a]pyrimidin group. Specific synthetic routes have been documented in the literature but are not extensively detailed in available sources.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and MCF7 . The mechanisms of action include:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins like Bax and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been tested for antimicrobial activity. For example:

  • Bacterial Inhibition : Compounds within this class have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 31.25 to 62.5 µg/mL .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Anticancer Activity :
    • A derivative with a benzo[d][1,3]dioxole moiety was tested against HepG2 and HCT116 cell lines.
    • Results showed significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing :
    • A series of benzodioxole derivatives were evaluated for their antimicrobial properties.
    • The results indicated promising activity against multiple bacterial strains with MIC values supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s propanamide group at C3 distinguishes it from piperazine-substituted analogs, likely altering solubility and hydrogen-bonding capacity.
  • The 2,7-dimethyl groups on the pyrido-pyrimidinone core may enhance metabolic stability compared to unsubstituted analogs .

Amide-Containing Analogues

Amide linkages are critical for target engagement in many drugs. Notable comparators include:

Compound Name Core Structure Amide Substituents Melting Point (°C) Reference
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) Pyrimidine Cyclohexylamino-phenylpropionamide 174
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide-benzodioxol

Key Differences :

  • Unlike compound 8b , which features a cyclohexyl group, the target’s benzodioxol moiety may reduce steric hindrance while maintaining lipophilicity .

Physicochemical Properties

Comparative data for select analogs:

Compound Name Molecular Weight (g/mol) Calculated LogP* Aqueous Solubility (Predicted)
Target Compound ~453.45 ~3.2 Low (high LogP)
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ~394.38 ~1.8 Moderate
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) ~487.56 ~4.1 Low

*LogP calculated using fragment-based methods.

Insights :

  • The target compound’s higher LogP (vs. piperazine analogs) suggests greater membrane permeability but lower solubility, necessitating formulation optimization .
  • Piperazine-substituted analogs (e.g., ) exhibit improved solubility due to the basic amine group, which may enhance bioavailability .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under reflux conditions in ethanol or dichloromethane .
  • Step 2 : Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine .
  • Step 3 : Final amidation using activated esters (e.g., chloroformate derivatives) to attach the propanamide chain . Critical parameters include temperature control (60–100°C) and solvent selection (e.g., dimethylformamide) to avoid hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrido-pyrimidine core and benzo[d][1,3]dioxole substituents .
  • Mass Spectrometry (LC-MS or HRMS) : Validates molecular weight (e.g., expected [M+H]+ peaks) and detects impurities .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and ensures ≥95% purity, with mobile phases like acetonitrile/water gradients .

Q. What are the primary biological targets or assays used in preliminary activity screening?

Common assays include:

  • Enzyme inhibition : Testing against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
  • Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Anti-inflammatory models : COX-2 inhibition or LPS-induced cytokine release in macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC50 values across assays)?

Methodological approaches include:

  • Dose-response curve normalization : Account for differences in assay conditions (e.g., serum concentration, cell density) .
  • Target specificity profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler®) to distinguish primary targets from off-target effects .
  • Metabolic stability testing : Assess compound degradation in microsomal preparations to rule out false negatives due to rapid metabolism .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzo[d][1,3]dioxole moiety to improve solubility without compromising target binding . - Prodrug design : Mask the 4-oxo group with ester or phosphate prodrugs to enhance bioavailability [[8]].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.